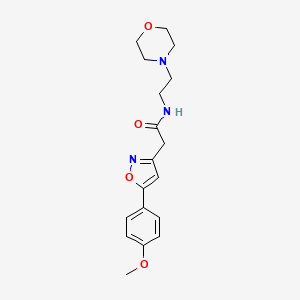

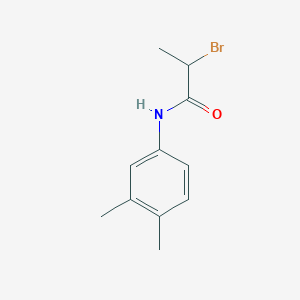

methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

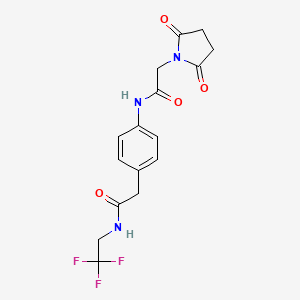

Methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate, also known as DMMA, is a chemical compound that has been widely studied for its potential use in scientific research. DMMA belongs to the quinoline family of compounds and has been shown to exhibit a range of interesting biological properties. In

Scientific Research Applications

Oxidative Reactions and Synthesis

One study highlights the oxidative transformation of fused 1,4-dimethoxybenzenes, a process relevant to the synthesis of benzoquinones, which are crucial in various synthetic routes, including those involving quinoline derivatives. The research demonstrates controlled oxidative demethylation leading to high yields of specific quinoline diones without unwanted bromination, showcasing a method for fine-tuning chemical reactions involving related compounds (D. W. Kim et al., 2001).

Interaction with Phosphorus Nucleophiles

Another significant application involves the study of quinoline-5,8-diones' redox reactivity, specifically their interaction with charged phosphorus nucleophiles. This research provides insights into the electron transfer mechanisms and the stability of resulting radical anions, contributing to the broader understanding of quinoline derivatives in redox chemistry (J. Nycz et al., 2012).

Antitumor Activity

Research into pentacyclic acridinium salts derived from quinoline precursors reveals their potential in destabilizing telomeric integrity and inhibiting telomerase, a key target in cancer therapy. This study assesses the pharmaceutical properties of these compounds, underscoring the importance of quinoline derivatives in developing novel antitumor agents (J. Cookson et al., 2005).

Multicomponent Synthesis

A study on the one-pot synthesis of hexahydroquinoline derivatives in aqueous media highlights the role of methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate in facilitating efficient, eco-friendly chemical processes. This approach exemplifies the compound's utility in creating diverse chemical structures with potential biological activities (M. R. P. Heravi et al., 2014).

Synthesis of Derivatives

Further research demonstrates the synthesis of new pyrazole derivatives containing the 2-methylquinoline ring system, showcasing the versatility of quinoline derivatives in generating compounds with potential antimicrobial properties. This work contributes to the exploration of quinoline-based structures for pharmaceutical applications (G. Raju et al., 2016).

properties

IUPAC Name |

methyl 2-(5,8-dimethoxy-4-methyl-2-oxoquinolin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-9-7-12(17)16(8-13(18)21-4)15-11(20-3)6-5-10(19-2)14(9)15/h5-7H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASHKHGMIPNUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2719335.png)

![2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2719338.png)

![1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2719342.png)

![N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)

![2,4-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2719347.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2719349.png)